tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate

Beschreibung

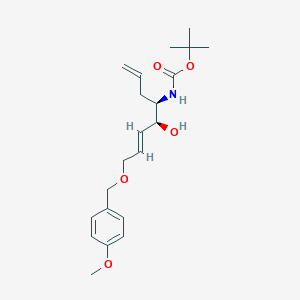

This compound is a chiral carbamate derivative featuring a conjugated dienyl system (octa-1,6-diene), a hydroxy group at position 5, and a 4-methoxybenzyl (PMB) ether at position 8. Its structure combines rigidity from the conjugated diene with polar substituents, influencing solubility and reactivity.

Eigenschaften

Molekularformel |

C21H31NO5 |

|---|---|

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

tert-butyl N-[(4R,5S,6E)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]octa-1,6-dien-4-yl]carbamate |

InChI |

InChI=1S/C21H31NO5/c1-6-8-18(22-20(24)27-21(2,3)4)19(23)9-7-14-26-15-16-10-12-17(25-5)13-11-16/h6-7,9-13,18-19,23H,1,8,14-15H2,2-5H3,(H,22,24)/b9-7+/t18-,19+/m1/s1 |

InChI-Schlüssel |

PXOPOTKNWRMBTF-LYQJXGAESA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)[C@H](/C=C/COCC1=CC=C(C=C1)OC)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(C=CCOCC1=CC=C(C=C1)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Unter Verwendung von Oxidationsmitteln wie PCC oder DMP, um Hydroxylgruppen in Carbonylgruppen umzuwandeln.

Reduktion: Einsatz von Reduktionsmitteln wie LiAlH4 oder NaBH4, um Carbonylgruppen zu Alkoholen zu reduzieren.

Substitution: Nukleophile Substitutionsreaktionen, um Abgangsgruppen durch Nukleophile zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Pyridiniumchlorchromat (PCC), Dess-Martin-Periodan (DMP).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Lösungsmittel: Dichlormethan (DCM), Tetrahydrofuran (THF), Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen funktionellen Gruppen und den verwendeten Reaktionsbedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu einem Keton oder Aldehyd führen, während die Reduktion einer Carbonylgruppe zu einem Alkohol führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like PCC or DMP to convert hydroxyl groups to carbonyl groups.

Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions to replace leaving groups with nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies kann umfassen:

Bindung an Enzyme: Hemmung oder Aktivierung der Enzymaktivität.

Rezeptorwechselwirkung: Modulation von Rezeptor-Signalwegen.

Pathway-Modulation: Beeinflussung von Zellsignalwegen, die an Prozessen wie Entzündung, Zellproliferation oder Apoptose beteiligt sind.

Wirkmechanismus

The mechanism of action of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate would depend on its specific interactions with molecular targets. This may involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor signaling pathways.

Pathway Modulation: Affecting cellular pathways involved in processes such as inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

Key Observations :

- The target compound’s conjugated diene and PMB ether differentiate it from simpler carbamates (e.g., ).

- Bicyclic derivatives () exhibit constrained geometries, affecting their reactivity in ring-opening or nucleophilic reactions.

- Linear analogs () lack stereochemical complexity, simplifying synthesis but limiting chiral applications.

Comparison :

- Bicyclic Carbamates () : Synthesized via iodolactonization or cycloaddition. For example, describes iodolactone intermediates undergoing dehydroiodination to form bicyclic carbamates .

- Protein Degrader L14 () : Uses HATU/DIEA-mediated coupling, highlighting carbamates’ role in bioconjugation.

- Pyrrolo[2,3-b]pyridine Derivatives (): Employ organometallic reactions (e.g., n-BuLi lithiation) for complex scaffold assembly.

Reactivity Differences :

- The target compound’s conjugated diene may participate in Diels-Alder reactions, unlike saturated analogs ().

- PMB ethers are acid-labile, whereas tert-butyldimethylsilyl (TBS) ethers (e.g., ) require fluoride-based deprotection .

Research Findings and Data

Biologische Aktivität

Tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate, identified by its CAS number 1372800-34-4, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 377.475 g/mol

- LogP : 3.98920 (indicating moderate lipophilicity)

The structural characteristics of the compound suggest it may interact with biological targets due to its functional groups and hydrophobic regions.

Research indicates that compounds similar to this compound may exhibit various biological activities:

-

Neuroprotective Effects :

- Compounds with similar structures have shown the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated an 85% inhibition of aggregation at 100 μM concentration .

- In vitro studies indicated that certain carbamate derivatives can protect astrocyte cells from apoptosis induced by amyloid-beta peptide (Aβ1-42), suggesting a neuroprotective mechanism .

- Enzyme Inhibition :

Case Studies and Research Findings

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

- Potential Alzheimer’s Disease Treatment : The ability to inhibit key enzymes involved in amyloid plaque formation positions this compound as a candidate for further research in neurodegenerative disease therapies.

- Multi-target Approach : The structural complexity allows for interaction with multiple biological pathways, making it suitable for a multi-target therapeutic strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.